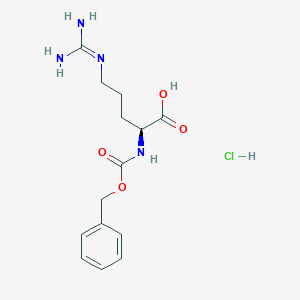

Z-Arg-OH.HCl

Vue d'ensemble

Description

Z-Arg-OH.HCl, also known as N(alpha)-Z-L-arginine hydrochloride, is a derivative of the amino acid arginine. It is primarily used in biochemical research and drug synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-arginine, which helps in preventing unwanted side reactions during chemical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-OH.HCl typically involves the protection of the amino group of L-arginine using benzyl chloroformate (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl, resulting in the formation of the Cbz-protected arginine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions

Z-Arg-OH.HCl undergoes various chemical reactions, including:

Oxidation: The guanidine group in arginine can be oxidized under specific conditions.

Reduction: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Catalytic hydrogenation with Pd-C and H2 is commonly employed.

Substitution: Acid chlorides or anhydrides are used for acylation reactions.

Major Products

Oxidation: Oxidized derivatives of arginine.

Reduction: Deprotected arginine.

Substitution: Various amide derivatives.

Applications De Recherche Scientifique

Chemistry

Z-Arg-OH.HCl serves as a fundamental building block in peptide synthesis. It is employed as a protecting group for amino acids, facilitating the selective modification of functional groups during peptide formation. The compound's stability under various reaction conditions enhances its appeal for synthetic chemists.

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block and protecting group in the synthesis of peptides. |

| Chemical Reactions | Participates in oxidation, reduction, and substitution reactions. |

Biology

In biological research, this compound is instrumental in studying enzyme-substrate interactions and protein structures. Its role in stabilizing model dipeptides has been highlighted, showing greater effectiveness than conventional hydrogen bonds. This property facilitates the exploration of protein dynamics and interactions.

| Biological Application | Description |

|---|---|

| Enzyme Studies | Used to investigate enzyme-substrate interactions. |

| Protein Structure | Aids in structural studies of proteins through stabilization effects. |

Medicine

This compound is utilized in synthesizing pharmaceutical compounds and prodrugs, particularly those targeting specific biochemical pathways. Its ability to modify arginine-related compounds makes it valuable for developing drugs that can influence metabolic processes.

| Medical Application | Description |

|---|---|

| Pharmaceutical Synthesis | Key component in the development of drugs targeting metabolic pathways. |

Industry

In industrial applications, this compound is used to produce specialized chemicals and reagents that require controlled reactivity and stability during processing.

| Industrial Application | Description |

|---|---|

| Chemical Production | Employed in the synthesis of specialized chemicals and reagents. |

Enzyme Inhibition Studies

A notable study demonstrated the use of this compound derivatives as inhibitors for cathepsin B, an enzyme implicated in neurodegenerative diseases . The synthesized compound exhibited significant inhibitory activity at neutral pH levels, indicating its potential therapeutic application.

Protein Refolding Enhancement

Research has shown that l-arginine hydrochloride (related to this compound) enhances protein solubility and refolding efficiency . This property is critical for biopharmaceutical development, where proper protein folding is essential for functionality.

Mécanisme D'action

The primary function of Z-Arg-OH.HCl is to serve as a protected form of arginine. The Cbz group prevents unwanted side reactions during chemical synthesis. Upon deprotection, the free arginine can participate in various biochemical processes. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl, followed by the formation of a stable carbamate .

Comparaison Avec Des Composés Similaires

Z-Arg-OH.HCl can be compared with other protected amino acids, such as:

Cbz-L-lysine hydrochloride: Similar protecting group but different amino acid.

Fmoc-L-arginine hydrochloride: Uses a different protecting group (fluorenylmethyloxycarbonyl).

Boc-L-arginine hydrochloride: Uses tert-butyloxycarbonyl as the protecting group.

The uniqueness of this compound lies in its specific protecting group, which offers stability under various reaction conditions and can be easily removed through catalytic hydrogenation .

Activité Biologique

Z-Arg-OH.HCl, also known as Z-L-arginine hydrochloride, is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications based on diverse research findings.

1. Overview of Arginine Metabolism

Arginine is a semi-essential amino acid involved in several metabolic pathways. It serves as a precursor for the synthesis of nitric oxide (NO), which is vital for vascular function and immune response. The metabolism of arginine occurs through various pathways, including:

- Nitric Oxide Synthesis : Catalyzed by nitric oxide synthases (NOS), this pathway produces NO, which has vasodilatory effects and modulates neurotransmission.

- Polyamine Production : Arginine is converted into ornithine and subsequently into polyamines (e.g., putrescine, spermidine), which are essential for cell growth and differentiation.

- Creatine Synthesis : Arginine contributes to creatine production, which is important for energy metabolism in muscle tissues.

This compound acts as a stable form of arginine that can enhance these metabolic pathways due to its protective Z-group.

The biological activity of this compound can be attributed to several mechanisms:

- Enhancement of Nitric Oxide Production : Studies have shown that increasing extracellular concentrations of arginine can dose-dependently elevate NO production in endothelial cells and macrophages . This effect is crucial for maintaining vascular health and regulating blood pressure.

- Chaperone-like Activity : Research indicates that Z-Arg-OH can mimic temperature effects in enhancing the chaperone-like activity of proteins such as α-crystallin, suggesting a role in protein stabilization under stress conditions .

- Antimicrobial Properties : Z-Arg-OH derivatives exhibit antimicrobial activity against a range of bacteria and fungi. This activity may be influenced by the ionic strength of the environment, with certain metal ions restoring antimicrobial efficacy under high ionic conditions .

3. Physiological Effects

The physiological implications of this compound are significant:

- Cardiovascular Health : By promoting NO synthesis, this compound may help improve endothelial function and reduce the risk of cardiovascular diseases.

- Wound Healing : Arginine supplementation has been linked to enhanced wound healing due to its role in collagen synthesis and immune function.

- Immune Response Modulation : Arginine influences immune cell function and can enhance the response to infections or inflammatory conditions.

4. Case Studies and Research Findings

Several studies have investigated the effects of arginine and its derivatives:

5. Conclusion

This compound represents a biologically active form of arginine with significant implications for health. Its ability to enhance nitric oxide production, support protein stability, and exhibit antimicrobial properties underscores its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms and optimize its use in clinical settings.

Propriétés

IUPAC Name |

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPMSWPCALFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56672-63-0 | |

| Record name | NSC88473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.